



Application Notes and Protocols for In Vitro Assays of RG 6866

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RG 6866 (N-methyl-4-benzyloxyphenylacetohydroxamic acid) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1] By inhibiting 5-LOX, **RG 6866** effectively blocks the production of leukotrienes, such as Leukotriene C4 (LTC4), and other downstream products like 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE).[1] This document provides detailed protocols for in vitro assays to characterize the activity and specificity of **RG 6866**.

Quantitative Data Summary

The inhibitory activity of **RG 6866** on 5-LOX has been quantified in various in vitro systems. The following table summarizes the key potency data.

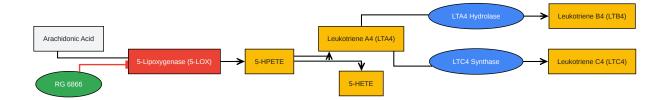


Assay System	Target	Parameter	Value (μM)	Reference
Isolated Guinea Pig Peritoneal PMN Cells	5-LOX	IC50	0.20	[1]
Supernatant Fraction from Guinea Pig Peritoneal PMNs	5-LOX	IC50	0.23	[1]

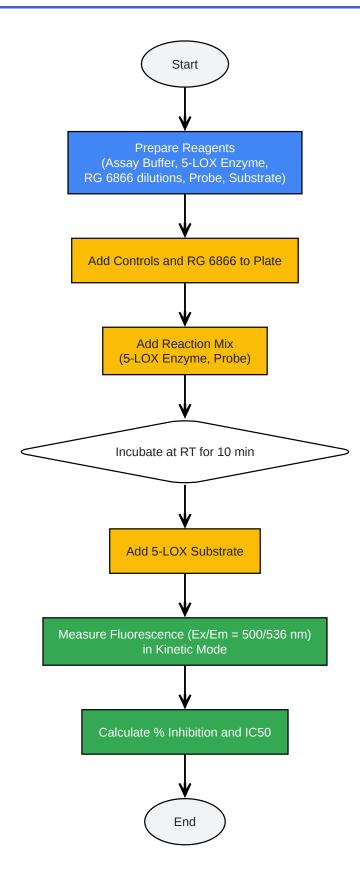
Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by **RG 6866**.

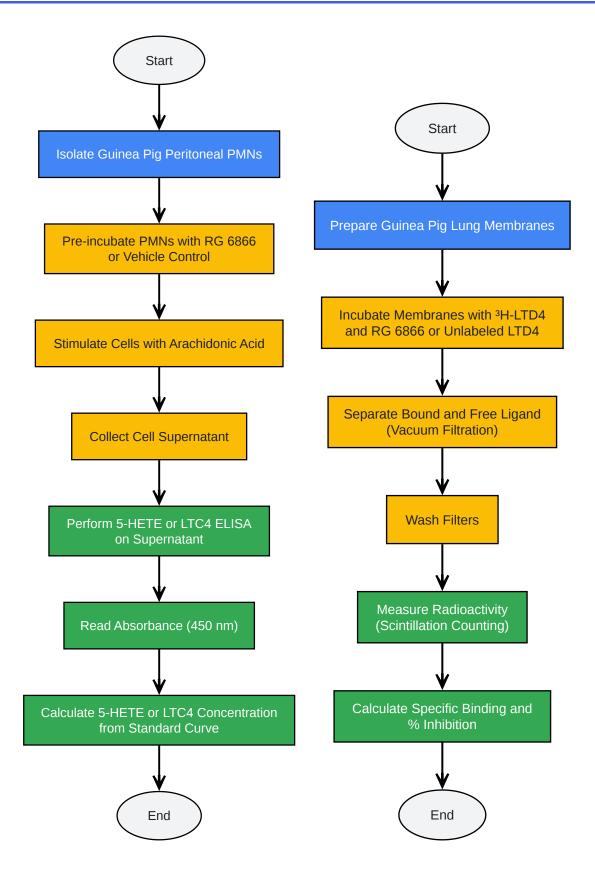












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References

- 1. The inhibition of 5-lipoxygenase by RG 6866 PubMed [pubmed.ncbi.nlm.nih.gov]
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